N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin-derived glycopeptide. Its structure features a 3,4-dimethyl-substituted 2H-chromen-2-one (coumarin) core linked via an ether-oxygen to a propanoyl-glycylglycine side chain. The compound’s molecular formula is C₂₀H₂₂N₂O₇ (calculated based on substituents), with an approximate molecular weight of 402.40 g/mol.
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-14-6-12(4-5-13(9)14)26-11(3)17(24)20-7-15(21)19-8-16(22)23/h4-6,11H,7-8H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
UDGFVHSSANODGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with glycylglycine. The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base . The reaction mixture is stirred at room temperature for a specified period, and the product is isolated by precipitation and recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may interfere with inflammatory pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Substituent Variations on the Coumarin Ring
Key Observations :
Stereochemical Variations
Implications :
- Stereochemistry at the propanoyl chain (R vs. S) may influence conformational stability and interactions with chiral biological targets (e.g., enzymes or receptors). No direct data is available for the target compound’s stereochemistry, but enantiomeric purity could critically affect its pharmacological profile.
Challenges :
Structural Characterization Tools
Crystallographic data for such compounds are refined using programs like SHELXL and visualized via ORTEP . For example:
- The ethyl-substituted analog likely exhibits distinct crystal packing compared to the bulkier butyl-substituted derivative , affecting melting points and stability.
Biological Activity
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound classified within the chromen derivative family. This compound exhibits a chromen-2-one core structure, which is associated with various biological activities, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO6 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (2S,3R)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
| InChI Key | JWMYGLVKXABREZ-QGHHPUGFSA-N |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step chemical reactions starting with the chromen core. Common methods include O-acylation reactions utilizing acyl chlorides in the presence of bases such as triethylamine.
Types of Reactions
- Oxidation: The chromen core can be oxidized to yield various derivatives.
- Reduction: Functional groups attached to the chromen core can be modified through reduction.
- Substitution: Nucleophilic and electrophilic substitution reactions can occur on the chromen ring.
Biological Activity
The biological activity of this compound has been extensively studied due to its potential therapeutic properties. The compound has shown promise in several areas:
- Anti-inflammatory Activity: The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties: Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways.
- Enzyme Inhibition: The compound has been observed to interact with various enzymes, suggesting its role as an enzyme inhibitor.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of the chromen core exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes.
- Anticancer Research : Research indicated that certain chromen derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to cell death.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed potential mechanisms for its inhibitory effects, particularly in metabolic pathways associated with disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
